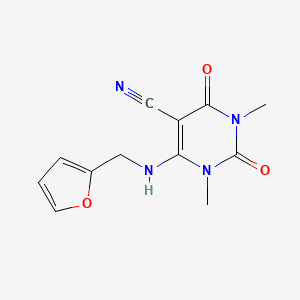
4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile, also known as FC-5, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FC-5 is a heterocyclic compound that contains a furan ring, a pyrimidine ring, and a cyano group. It has a molecular weight of 292.29 g/mol and a melting point of 230-232°C.
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the target cells. For example, 4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile has been shown to inhibit the activity of DNA polymerase, which is essential for DNA replication in bacteria and cancer cells. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and physiological effects:
4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile has been found to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to the development of various diseases. 4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, 4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile has been found to be stable under various conditions, which makes it suitable for long-term storage. However, one limitation of using 4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile. One area of interest is the development of new derivatives of 4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile with improved pharmacological properties. Another area of interest is the investigation of the potential use of 4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile and to identify its molecular targets in cells.
Métodos De Síntesis
The synthesis of 4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile involves the reaction of 2,6-dioxo-3,4-dihydropyrimidine-5-carbonitrile with furfurylamine in the presence of a catalyst such as triethylamine. The reaction proceeds via a nucleophilic substitution reaction and yields 4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile as a white solid with a high yield.
Aplicaciones Científicas De Investigación
4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. 4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation in animal models of arthritis and to induce cell death in cancer cells.
Propiedades
IUPAC Name |
4-(furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-15-10(14-7-8-4-3-5-19-8)9(6-13)11(17)16(2)12(15)18/h3-5,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXWWDDONUMUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C#N)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-ylmethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(difluoromethoxy)phenyl]methyl]-N-methyl-2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B7546068.png)
![N-[(2-fluorophenyl)methyl]-2-[1-(oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7546075.png)

![2-[[1-(Oxolan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,3-benzoxazole](/img/structure/B7546088.png)
![Benzo[1,3]dioxole-5-carboxylic Acid indan-1-ylamide](/img/structure/B7546094.png)
![3-amino-N-[[4-(diethylsulfamoyl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7546110.png)
![N,N-diethyl-4-[4-methyl-5-[(5-methyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1,2,4-triazol-3-yl]aniline](/img/structure/B7546116.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-prop-2-ynylacetamide](/img/structure/B7546131.png)
![2-[4-[2-(cyclopropylamino)-2-oxoethyl]piperazin-1-yl]-N,2-diphenylacetamide](/img/structure/B7546137.png)
![N-(2,6-dichloro-3-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7546152.png)
![3-[(2-oxopyrrolidin-1-yl)methyl]-N-(1-phenylethyl)benzamide](/img/structure/B7546156.png)

![6-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7546165.png)
